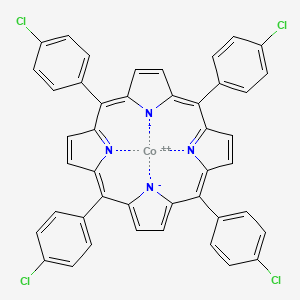![molecular formula C8H6BrClN2 B13009300 3-bromo-6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13009300.png)
3-bromo-6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with the molecular formula C7H4BrClN2. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine typically involves the bromination and chlorination of pyrrolopyridine derivatives. One common method includes the use of N-bromosuccinimide (NBS) and thionyl chloride (SOCl2) as brominating and chlorinating agents, respectively . The reaction is usually carried out under reflux conditions to ensure complete halogenation.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield amino derivatives, while oxidation can produce ketones or carboxylic acids .
Aplicaciones Científicas De Investigación
3-Bromo-6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing kinase inhibitors, which are crucial in cancer research.
Biological Studies: The compound is studied for its potential to inhibit specific enzymes and receptors, making it valuable in drug discovery.
Industrial Applications: It is used in the synthesis of advanced materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-bromo-6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with molecular targets such as kinases and receptors. The compound binds to the active site of these proteins, inhibiting their activity and thereby affecting downstream signaling pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Known for its kinase inhibitory activity.
6-Bromo-1H-pyrrolo[2,3-b]pyridine: Another halogenated pyrrolopyridine with similar biological activities.
Uniqueness
3-Bromo-6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine is unique due to its specific halogenation pattern, which can influence its binding affinity and selectivity towards different molecular targets . This makes it a valuable compound in the development of targeted therapies.
Propiedades
Fórmula molecular |
C8H6BrClN2 |
|---|---|
Peso molecular |
245.50 g/mol |
Nombre IUPAC |
3-bromo-6-chloro-1-methylpyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C8H6BrClN2/c1-12-4-6(9)8-7(12)2-5(10)3-11-8/h2-4H,1H3 |
Clave InChI |
FKYVVUTYINPUNQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=C1C=C(C=N2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B13009218.png)


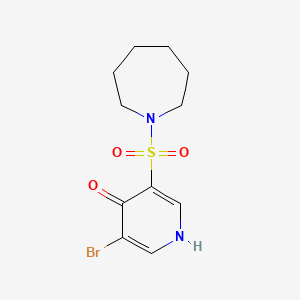
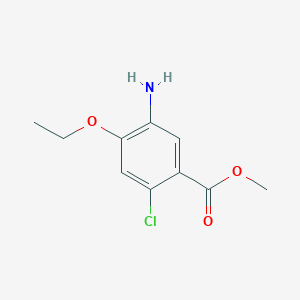
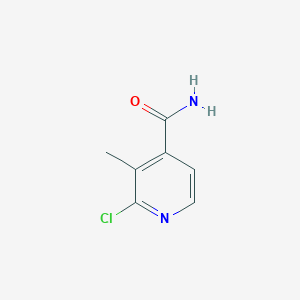
![1-[(Dimethylamino)(dimethyliminio)methyl]-1H-[1,2,3]triazolo[4,5-b]pyridine 3-Oxide Tetrafluoroborate](/img/structure/B13009246.png)
![4-Chloro-6-methoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B13009251.png)
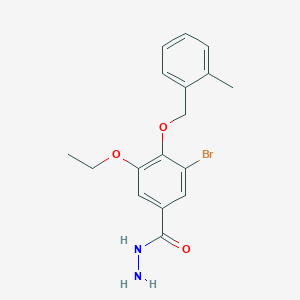
![N,N-dimethyl-2-{[(3-methyloxetan-3-yl)methyl]amino}acetamide](/img/structure/B13009269.png)
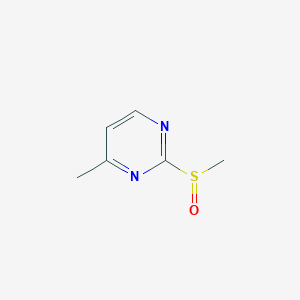
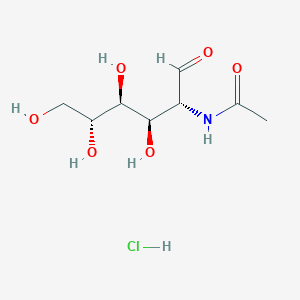
![6-(2-Methoxybenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13009283.png)
